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molecular formula C7H7ClN4 B8574515 6-Chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine

6-Chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B8574515
M. Wt: 182.61 g/mol
InChI Key: YQICVQYDFXLZIU-UHFFFAOYSA-N
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Patent
US04526890

Procedure details

In a procedure similar to those of the preceding examples, 40 grams of 3-chloro-4,5-dimethyl-6-hydrazinopyridazine and 200 milliliters of aqueous 80 percent formic acid were heated at reflux for 90 minutes to obtain 6-chloro-7,8-dimethyl-s-triazolo[4,3-b]pyridazine. This triazolopyridazine (9.18 grams, 0.05 mole) was mixed with 12.25 grams N-methylpiperazine in 80 milliliters of ethanol, and the mixture was heated at reflux for 3 hours. The product was recovered by evaporation, partitioning the oily residue between methylene chloride and water and evaporation of the organic layer. The resulting 6-(N-methylpiperazino)-7,8-dimethyl-s-triazolo[4,3-b]pyridazine was obtained as colorless crystals. Thin layer chromatography on silica gel developed with 90 percent chloroform: 10 percent methanol indicated the presence of triazolopyridazine intermediate in the product. The product was taken up in excess N-methylpiperazine and heated at reflux for 12 hours, followed by 2 hours of reflux in 20 milliliters of N-methylpiperazine. The resulting 6-(N-methylpiperazino)-7,8-dimethyl-s-triazolo[4,3-b]pyridazine was obtained as colorless crystals. Thin layer chromatography on silica gel developed with 90 percent chloroform: 10 percent methanol indicated the presence of triazolopyridazine intermediate in the product. The product was taken up in excess N-methylpiperazine and heated at reflux for 12 hours, followed by 2 hours of reflux in 20 milliliters of N-methylpiperazine. The resulting 6-(N-methylpiperazino)-7,8-dimethyl-s-triazolo[4,3-b]pyridazine was separated as before, crystallized from benzene-hexane and found to melt at 170°-172° C. (Calculated: C, 58.51; H, 7.37; N, 34.12. Found: C, 58.70; H, 7.27; N, 34.18.)
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5]([NH:10][NH2:11])=[C:6]([CH3:9])[C:7]=1[CH3:8].[CH:12](O)=O>>[Cl:1][C:2]1[C:7]([CH3:8])=[C:6]([CH3:9])[C:5]2[N:4]([CH:12]=[N:11][N:10]=2)[N:3]=1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
ClC=1N=NC(=C(C1C)C)NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 90 minutes
Duration
90 min

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C=2N(N1)C=NN2)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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